molecular formula C26H31N3O B315943 4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline

4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline

Cat. No.: B315943
M. Wt: 401.5 g/mol
InChI Key: LSQRYZDRBPWXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline is a complex organic compound with a molecular formula of C26H31N3O. This compound is characterized by the presence of a piperazine ring, benzyl groups, and an ethoxybenzyl group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-benzyl-1-piperazinyl)benzaldehyde with 4-ethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H31N3O

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline

InChI

InChI=1S/C26H31N3O/c1-2-30-26-14-8-22(9-15-26)20-27-24-10-12-25(13-11-24)29-18-16-28(17-19-29)21-23-6-4-3-5-7-23/h3-15,27H,2,16-21H2,1H3

InChI Key

LSQRYZDRBPWXTJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

solubility

0.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.